N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodo group, a methoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-iodo-4-methoxybenzaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of the iodo group, which imparts distinct chemical properties and reactivity compared to its bromo and chloro analogs
Properties
Molecular Formula |
C17H18IN3O2 |
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Molecular Weight |
423.25 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H18IN3O2/c1-12-5-3-4-6-15(12)19-11-17(22)21-20-10-13-7-8-16(23-2)14(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
DSJCQVQUSAQIBM-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
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